![molecular formula C15H25ClN2O B12387580 Chlorowodorek lupaniny [Polish] CAS No. 1025-39-4](/img/structure/B12387580.png)
Chlorowodorek lupaniny [Polish]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorowodorek lupaniny, known in English as lupanine hydrochloride, is a quinolizidine alkaloid derived from plants of the genus Lupinus
准备方法
Synthetic Routes and Reaction Conditions
Lupanine hydrochloride can be synthesized through several methods. One common approach involves the extraction of lupanine from lupin seeds, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification steps like crystallization or chromatography.
Industrial Production Methods
Industrial production of lupanine hydrochloride often involves large-scale extraction from lupin seeds. The seeds are first debittered to remove unwanted alkaloids, and then lupanine is isolated using solvent extraction techniques. The isolated lupanine is then converted to its hydrochloride form through a reaction with hydrochloric acid.
化学反应分析
Types of Reactions
Lupanine hydrochloride undergoes various chemical reactions, including:
Oxidation: Lupanine can be oxidized to produce lupanine N-oxide.
Reduction: Reduction of lupanine can yield dihydrolupanine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the quinolizidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Lupanine N-oxide
Reduction: Dihydrolupanine
Substitution: Various N-substituted lupanine derivatives
科学研究应用
Lupanine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other quinolizidine alkaloids.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of biopesticides and other agricultural products.
作用机制
The mechanism of action of lupanine hydrochloride involves its interaction with various molecular targets. It is known to modulate neurotransmitter release and receptor activity, which contributes to its analgesic and anti-inflammatory effects. Additionally, lupanine hydrochloride can inhibit certain enzymes, further influencing its biological activity.
相似化合物的比较
Lupanine hydrochloride is part of a larger family of quinolizidine alkaloids. Similar compounds include:
Sparteine: Another quinolizidine alkaloid with similar biological activities.
Lupinine: A related compound with distinct pharmacological properties.
Cytisine: Known for its use in smoking cessation therapies.
Lupanine hydrochloride is unique due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1025-39-4 |
|---|---|
分子式 |
C15H25ClN2O |
分子量 |
284.82 g/mol |
IUPAC 名称 |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h11-14H,1-10H2;1H/t11-,12-,13-,14+;/m0./s1 |
InChI 键 |
BQPGCISNGAWUMO-YXCQRQMQSA-N |
手性 SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.Cl |
规范 SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



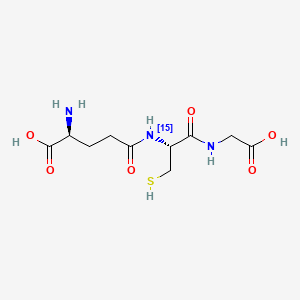
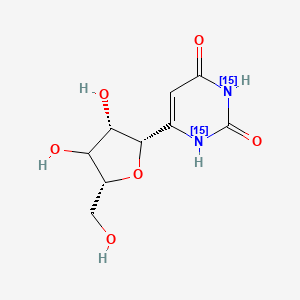


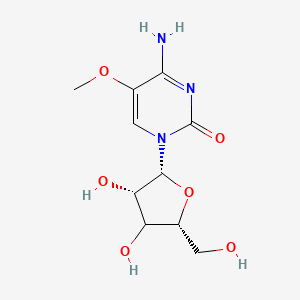
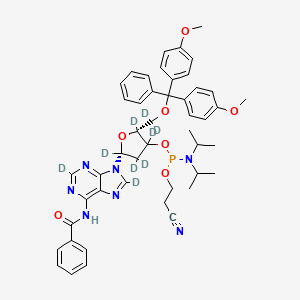
![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)

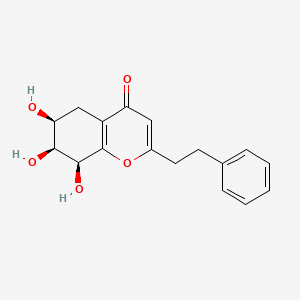

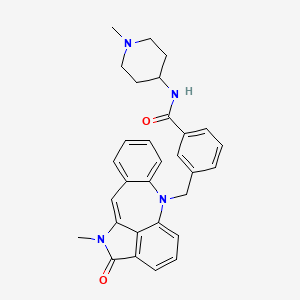

![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
